1,4-Dibromo-2,3-dichlorobenzene

Vue d'ensemble

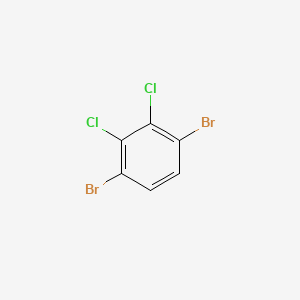

Description

1,4-Dibromo-2,3-dichlorobenzene is an aromatic compound with the molecular formula C6H2Br2Cl2 It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 1,4 and 2,3 positions, respectively

Mécanisme D'action

Target of Action

It is known that brominated and chlorinated compounds often interact with various biological targets, including proteins and enzymes, affecting their function .

Mode of Action

Brominated and chlorinated benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Brominated and chlorinated compounds are known to interfere with various biochemical pathways, often through their electrophilic nature .

Pharmacokinetics

Similar halogenated compounds are often lipophilic, allowing them to cross biological membranes and distribute throughout the body . The metabolism and excretion of these compounds can vary widely and are influenced by factors such as molecular structure and the presence of metabolic enzymes .

Result of Action

Halogenated compounds can cause a variety of effects at the molecular and cellular level, including oxidative stress, dna damage, and disruption of normal cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dibromo-2,3-dichlorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . Additionally, the compound’s effects can be influenced by the biological environment, including the presence of metabolic enzymes and the characteristics of the target cells or tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,3-dichlorobenzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the bromination of 2,3-dichlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dibromo-2,3-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,4-Dibromo-2,3-dichlorobenzene is characterized by the presence of bromine and chlorine substituents on a benzene ring. Its molecular weight is approximately 304.79 g/mol. The compound exhibits moderate solubility in organic solvents and low solubility in water, which influences its behavior in various applications.

Pesticide Development

DBDCB has been investigated as a potential precursor in the synthesis of novel pesticides. Its halogenated structure contributes to the biological activity necessary for effective pest control. Studies have shown that derivatives of DBCDB can exhibit enhanced efficacy against specific pests while minimizing environmental impact .

Pollutant Detection

Due to its stability and persistence in the environment, DBCDB is utilized in analytical chemistry for detecting pollutants. Methods such as gas chromatography-mass spectrometry (GC-MS) leverage DBCDB as a standard reference to quantify similar halogenated compounds in environmental samples .

Polymer Synthesis

DBDCB serves as an intermediate in synthesizing various polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing the thermal and chemical resistance of materials. Research indicates that polymers containing DBCDB exhibit improved mechanical properties compared to their non-halogenated counterparts .

Nanomaterials

In nanotechnology, DBCDB is explored for fabricating nanomaterials with specific electronic properties. Its ability to form stable complexes with metals makes it suitable for creating conductive nanocomposites used in electronic devices .

Drug Development

DBDCB has been studied for its potential role in drug development, particularly as a scaffold for creating bioactive compounds. Research has identified that modifications to the DBCDB structure can lead to derivatives with promising anti-cancer and anti-inflammatory activities .

Biochemical Research

In proteomics research, DBCDB is utilized as a biochemical tool to study protein interactions and functions. Its ability to selectively modify proteins makes it valuable for understanding signaling pathways and disease mechanisms .

Case Studies

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2-Dibromo-3-chlorobenzene

- 1,3-Dibromo-2-chlorobenzene

- 1,4-Dibromo-2-chlorobenzene

Uniqueness

1,4-Dibromo-2,3-dichlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other dibromo-dichlorobenzene isomers, it exhibits different reactivity in substitution and coupling reactions, making it valuable for specific synthetic applications.

Activité Biologique

1,4-Dibromo-2,3-dichlorobenzene (CAS No. 100191-20-6) is a halogenated aromatic compound with significant biological activity and environmental implications. Its molecular formula is CHBrCl, and it has a molecular weight of approximately 304.79 g/mol. This compound is characterized by its density of 2.1 g/cm³ and a boiling point of about 298 °C at 760 mmHg .

Toxicological Profile

This compound exhibits various biological activities that raise concerns regarding its toxicity and environmental persistence. Research indicates that halogenated compounds can interfere with endocrine functions and exhibit cytotoxic effects.

Key Toxicological Findings:

Environmental Impact

The persistence of halogenated compounds in the environment raises concerns about their accumulation in ecosystems. Studies indicate that such compounds can bioaccumulate in aquatic organisms and potentially enter the food chain.

Environmental Persistence:

- Degradation : The degradation pathways of halogenated compounds are often slow, leading to prolonged environmental presence. Biodegradation studies indicate that microbial communities can partially degrade these compounds under specific conditions .

- Bioaccumulation : Research has shown that similar compounds can accumulate in the fatty tissues of organisms, posing risks to predators higher up the food chain .

Case Study 1: Occupational Exposure

A study conducted on workers exposed to various dichlorobenzenes, including this compound, highlighted significant health risks associated with prolonged exposure. Urinary biomarkers were identified as effective indicators of exposure levels, with correlations noted between exposure levels and the presence of specific metabolites in urine samples .

Case Study 2: Environmental Contamination

Research on contaminated sites revealed that halogenated compounds like this compound were prevalent in groundwater samples. Remediation efforts included advanced oxidation processes aimed at degrading these persistent pollutants effectively .

| Property | Value |

|---|---|

| Molecular Formula | CHBrCl |

| Molecular Weight | 304.79 g/mol |

| Density | 2.1 g/cm³ |

| Boiling Point | 298 °C |

| Flash Point | 144.1 °C |

| Log P | 4.57 |

Table 2: Toxicological Data Summary

| Endpoint | Findings |

|---|---|

| Carcinogenicity | Potential risk (related compounds) |

| Reproductive Toxicity | Possible disruption noted |

| Neurotoxicity | Indications of risk from analogs |

Propriétés

IUPAC Name |

1,4-dibromo-2,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQCCQSRNJMDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304119 | |

| Record name | 1,4-Dibromo-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100191-20-6 | |

| Record name | 1,4-Dibromo-2,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100191-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.